Microcystin HilR - 169789-55-3

Microcystin HilR

Catalog Number: EVT-3165271
CAS Number: 169789-55-3
Molecular Formula: C50H76N10O12
Molecular Weight: 1009.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Microcystin HilR is a natural product found in Cetorhinus maximus and Crotalus viridis with data available.
Source and Classification

Microcystin HilR is synthesized by cyanobacterial blooms, particularly those dominated by Microcystis species. These blooms often occur in nutrient-rich freshwater environments, where factors such as nitrogen availability can influence the production of microcystins. The classification of microcystins is based on their amino acid composition, with over 270 variants identified, each exhibiting varying degrees of toxicity and biological activity .

Synthesis Analysis

The synthesis of Microcystin HilR can be achieved through various methods, with a focus on one-step synthesis strategies that streamline the production process. Typically, the synthesis involves solid-phase peptide synthesis techniques, allowing for the sequential addition of protected amino acids.

Technical Details

  • Starting Materials: Protected amino acids specific to the sequence of Microcystin HilR.
  • Reagents: Common reagents include coupling agents like Dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
  • Conditions: The synthesis is often carried out under controlled temperature and pH conditions to ensure optimal coupling efficiency and minimize side reactions.

The final product is typically purified using high-performance liquid chromatography to isolate the desired cyclic heptapeptide from any unreacted starting materials or by-products .

Molecular Structure Analysis

Microcystin HilR has a complex molecular structure characterized by a cyclic arrangement of amino acids. Its molecular formula is C50H76N10O12C_{50}H_{76}N_{10}O_{12}, with a molecular weight of approximately 1009.2 g/mol.

Structural Features

  • Cyclic Heptapeptide: Composed of seven amino acids that form a closed loop.
  • Key Amino Acids: The presence of homotyrosine and arginine contributes to its unique properties.
  • Functional Groups: Contains multiple functional groups including carboxylic acids and amides, which are crucial for its biological activity.

The structure allows for significant interactions with cellular proteins, particularly protein phosphatases, which are critical for various cellular signaling pathways .

Chemical Reactions Analysis

Microcystin HilR undergoes several chemical reactions that can modify its structure and affect its biological activity.

Reaction Types

  • Oxidation: Under certain environmental conditions, Microcystin HilR can be oxidized, leading to the formation of various oxidized derivatives.
  • Reduction: Although less common, reduction reactions can occur, altering its structural integrity.
  • Substitution Reactions: Variations at specific amino acid positions can lead to the formation of different microcystin variants.

These reactions are influenced by environmental factors such as pH, temperature, and the presence of reactive agents .

Mechanism of Action

The mechanism of action of Microcystin HilR primarily involves the inhibition of protein phosphatases, specifically protein phosphatase 1 and protein phosphatase 2A. This inhibition disrupts normal cellular signaling processes, leading to cellular dysfunction and potential hepatotoxicity.

Detailed Mechanism

  • Binding Affinity: Microcystin HilR binds with high affinity to the active sites of protein phosphatases.
  • Conformational Changes: The binding induces conformational changes in the enzyme structure, preventing substrate access.
  • Cellular Effects: This inhibition can lead to hyperphosphorylation of proteins involved in cell cycle regulation and apoptosis, contributing to liver damage .
Physical and Chemical Properties Analysis

Microcystin HilR exhibits several notable physical and chemical properties that influence its behavior in environmental and biological contexts.

Key Properties

  • Solubility: Highly soluble in polar solvents like water due to its ionic nature.
  • Stability: Relatively stable under a range of environmental conditions but can degrade under extreme pH or oxidative conditions.
  • Toxicity Profile: Exhibits high toxicity at low concentrations, necessitating careful monitoring in aquatic environments.

These properties underscore the importance of understanding Microcystin HilR's behavior in both ecological and health-related studies .

Applications

Microcystin HilR has diverse applications across various scientific fields:

Scientific Research Applications

  • Chemistry: Serves as a model compound for studying cyclic peptides' structure and reactivity.
  • Biology: Used to investigate cellular processes affected by protein phosphatase inhibition.
  • Medicine: Explored for its role in liver diseases due to its hepatotoxic effects.
  • Environmental Monitoring: Employed in assessing water quality and detecting cyanobacterial toxins in freshwater systems.

Given its significant impact on health and ecosystems, ongoing research continues to explore both its toxicological effects and potential therapeutic applications .

Biosynthesis and Genetic Regulation of Microcystin HilR

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Systems in Congener Diversification

Microcystin-HilR (MC-HilR) is a cyclic heptapeptide belonging to the microcystin family, characterized by the presence of homoisoleucine (Hil) at position 4 and arginine (R) at position 2. Its biosynthesis is orchestrated by a hybrid NRPS/PKS enzyme complex encoded by the 55–60 kb mcy gene cluster. The structural variability of MC-HilR arises primarily from substrate specificity shifts in two adenylation (A) domains:

  • McyB1-A domain: Activates variable L-amino acids at position 2 (typically arginine in MC-HilR).
  • McyC-A domain: Selects substrates for position 4 (homoisoleucine in MC-HilR) [2] [3].Recombination events between mcyB1 and mcyC genes facilitate the exchange of A domain sequences, enabling the incorporation of non-proteinogenic amino acids like Hil. For instance, Anabaena strain N-C 267/4 exhibits a recombination-derived A domain variant that activates Hil, leading to MC-HilR production [2] [3]. This modular plasticity allows cyanobacteria to generate chemotypic diversity without wholesale gene cluster replacement.

Table 1: Key Domains in MC-HilR Biosynthesis

GeneDomain TypeFunction in MC-HilR Synthesis
mcyB1Adenylation (A)Activates Arg (position 2)
mcyCAdenylation (A)Activates Homoisoleucine (position 4)
mcyGHybrid NRPS/PKSSynthesizes Adda side chain
mcyJMethyltransferaseMethylates Asp residue

Evolutionary Conservation of mcy Gene Clusters in Cyanobacterial Lineages

The mcy gene cluster exhibits deep evolutionary conservation across toxigenic cyanobacteria (Microcystis, Planktothrix, Anabaena), indicating an ancient origin preceding genus diversification. Comparative genomics reveals:

  • Purifying selection dominates most mcy domains (e.g., condensation, epimerization), preserving core peptide assembly functions [2].
  • Positive selection targets substrate-recognition residues in A domains (e.g., McyB1, McyC), driven by ecological pressures for variant diversification. Strains like Anabaena 90 encode MC-HilR due to A domain mutations enhancing Hil activation [2] [4].
  • Horizontal gene transfer is rare between genera, but intra-genus recombination reshuffles A domains, creating novel specificities (e.g., Hil-activating domains in Anabaena) [3]. This balance between conservation and targeted innovation underpins MC-HilR’s sporadic occurrence across lineages.

Transcriptional Regulation of mcyH Under Nutrient-Limited Conditions

The ABC transporter gene mcyH (part of the mcy cluster) is critical for microcystin export, including MC-HilR. Its expression is tightly regulated by nutrient availability:

  • Nitrogen limitation: Upregulates mcyH via the global nitrogen regulator NtcA, which binds promoter regions of mcy operons. In Microcystis strains, ntcA expression correlates with mcyD/H transcription during NO₃⁻ deprivation (r > 0.85, p < 0.01) [5].
  • Phosphorus limitation: Induces mcyH expression 4.7-fold in Microcystis aeruginosa Ma26, linked to oxidative stress responses [5].Nutrient shifts alter cellular redox states, activating transcription factors that co-regulate toxin export and stress tolerance pathways.

Table 2: Nutrient Regulation of MC-HilR Biosynthetic Genes

Nutrient StressRegulatorEffect on mcyH ExpressionMechanism
Nitrogen deficiencyNtcA3.5–6.2-fold increaseDirect promoter binding
Phosphorus deficiencyPho regulon2.8–4.7-fold increaseOxidative stress activation
Iron limitationFur1.8–3.1-fold increaseRedox-sensitive transcription

Post-Translational Modifications and Substrate Specificity in HilR Congener Assembly

MC-HilR’s unique structure arises from enzymatic modifications during NRPS/PKS assembly:

  • A domain specificity: The McyC-A domain’s 8–10 Å substrate-binding pocket discriminates Hil from Leu/Ile via hydrophobic residues (e.g., Val₃₀₁, Trp₃₂₇). Mutations here alter substrate selection, as shown in Microcystis RST9501 strains producing [Met¹]-MC variants [4] [7].
  • Epimerization: The McyF epimerase domain converts L-Hil to D-Hil prior to cyclization, a step critical for hepatotoxicity [7].
  • Methylation: McyJ catalyzes methyl ester formation at D-MeAsp₃, enhancing peptide stability [3].Recombination events between mcyB1 and mcyC can transfer Hil-activating A domains, as observed in Anabaena N-C 267/4, enabling convergent evolution of MC-HilR production [3] [4].

Properties

CAS Number

169789-55-3

Product Name

Microcystin HilR

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-8-[(2S)-2-methylbutyl]-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

Molecular Formula

C50H76N10O12

Molecular Weight

1009.2 g/mol

InChI

InChI=1S/C50H76N10O12/c1-11-27(2)25-38-47(67)59-41(49(70)71)31(6)43(63)56-36(18-15-23-53-50(51)52)46(66)55-35(20-19-28(3)24-29(4)39(72-10)26-34-16-13-12-14-17-34)30(5)42(62)57-37(48(68)69)21-22-40(61)60(9)33(8)45(65)54-32(7)44(64)58-38/h12-14,16-17,19-20,24,27,29-32,35-39,41H,8,11,15,18,21-23,25-26H2,1-7,9-10H3,(H,54,65)(H,55,66)(H,56,63)(H,57,62)(H,58,64)(H,59,67)(H,68,69)(H,70,71)(H4,51,52,53)/b20-19+,28-24+/t27-,29-,30-,31-,32+,35-,36-,37+,38-,39-,41+/m0/s1

InChI Key

PJPFCNPJHGMQBK-GHDNJWGDSA-N

SMILES

CCC(C)CC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N(C(=C)C(=O)NC(C(=O)N1)C)C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O

Canonical SMILES

CCC(C)CC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N(C(=C)C(=O)NC(C(=O)N1)C)C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O

Isomeric SMILES

CC[C@H](C)C[C@H]1C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N(C(=C)C(=O)N[C@@H](C(=O)N1)C)C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O

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